2-Dimethoxyphosphorylpropan-2-ol
Description
Properties
IUPAC Name |
2-dimethoxyphosphorylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-5(2,6)10(7,8-3)9-4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBAMTNWFFDMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381680 | |
| Record name | ST50996204 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-68-6 | |
| Record name | ST50996204 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 2 Dimethoxyphosphorylpropan 2 Ol and Its Analogs
Specific Reaction Classes
Homologation reactions are chemical processes that extend a carbon chain by a constant unit, typically a single methylene (B1212753) group (-CH₂-), converting a reactant into the next member of its homologous series wikipedia.org. Phosphonate (B1237965) reagents are instrumental in a variety of these transformations, providing powerful methods for the controlled elongation of carbon skeletons, particularly in the conversion of aldehydes and ketones wikipedia.orgnih.gov.
A prominent strategy for two-carbon homologation of aldehydes and ketones into α,β-unsaturated aldehydes involves the Horner-Wadsworth-Emmons (HWE) condensation nih.gov. Specialized phosphonate reagents have been developed where the typical ester group is replaced by a protected aldehyde function nih.govresearchgate.net. This design shortens the synthetic sequence, which would otherwise require reduction of the ester and subsequent oxidation to the desired aldehyde nih.gov.
One such class of reagents includes diethyl methylformyl-2-phosphonate dimethylhydrazone and diethyl ethylformyl-2-phosphonate dimethylhydrazone nih.gov. The homologation process using these reagents is a robust two-step cycle:
Condensation: The phosphonate reagent is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a phosphonate anion. This anion then reacts smoothly with a starting aldehyde or ketone nih.gov.
Deprotection: The resulting dimethylhydrazone-protected unsaturated aldehyde is hydrolyzed, typically using a biphasic mixture of aqueous acid (e.g., 1 M HCl) and an organic solvent, to yield the final α,β-unsaturated aldehyde nih.gov.
This methodology has been successfully applied to a variety of aliphatic, α,β-unsaturated, and aromatic aldehydes, as well as ketones nih.govresearchgate.net. The condensation step typically yields products in the range of 77% to 89%, with deprotection yields between 81% and 96% researchgate.net.
Table 1: Two-Carbon Homologation of Aldehydes and Ketones using Phosphonate Reagent 1 *
| Starting Carbonyl | Product (Unsaturated Aldehyde Dimethylhydrazone) | Yield (Condensation) | Final Product (α,β-Unsaturated Aldehyde) | Yield (Deprotection) | Overall Yield |
| (2E)-2-Methyl-2-butenal | (2E,4E)-4-Methyl-2,4-hexadienal dimethylhydrazone | 83% | (2E,4E)-4-Methyl-2,4-hexadienal | 88% | 73% |
| Benzaldehyde | (2E)-3-Phenyl-2-propenal dimethylhydrazone | 89% | (2E)-3-Phenyl-2-propenal | 91% | 81% |
| Cyclohexanone | Cyclohexylidene-acetaldehyde dimethylhydrazone | 88% | Cyclohexylidene-acetaldehyde | 96% | 84% |
| Acetophenone (B1666503) | (2E)-3-Phenyl-2-butenal dimethylhydrazone | 77% | (2E)-3-Phenyl-2-butenal | 92% | 71% |
*Data sourced from research literature nih.govresearchgate.net. Reagent 1 is diethyl methylformyl-2-phosphonate dimethylhydrazone.
Another significant one-carbon homologation method is the Seyferth-Gilbert homologation . This reaction utilizes an α-diazophosphonate reagent, such as dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent) or the related dimethyl (diazomethyl)phosphonate, to convert aldehydes into terminal alkynes wikipedia.orgresearchgate.netenamine.net. The reaction proceeds by the addition of the phosphonate reagent to the carbonyl group, followed by elimination to form the alkyne, effectively extending the carbon chain by one atom with a triple bond functionality researchgate.net. This method is a valuable alternative to the Corey-Fuchs reaction.
Table 2: Examples of Seyferth-Gilbert Homologation of Aldehydes
| Starting Aldehyde | Reagent | Product (Terminal Alkyne) |
| Benzaldehyde | Dimethyl (diazomethyl)phosphonate | Phenylacetylene |
| Cyclohexanecarboxaldehyde | Dimethyl (diazomethyl)phosphonate | Ethynylcyclohexane |
| Dodecanal | Dimethyl (diazomethyl)phosphonate | 1-Tridecyne |
*The table presents typical transformations achievable via Seyferth-Gilbert homologation wikipedia.orgresearchgate.net.
Stereochemical Considerations in α Hydroxyphosphonate Chemistry
Enantioselective Synthesis of Chiral α-Hydroxyphosphonates
The asymmetric synthesis of chiral α-hydroxyphosphonates, particularly tertiary ones like 2-dimethoxyphosphorylpropan-2-ol, is a challenging yet crucial task for chemists. nih.gov The development of catalytic enantioselective methods is highly desirable as it often allows for the production of optically active compounds where typically only one enantiomer possesses the desired biological activity. nih.gov
One of the most effective modern strategies is the organocatalytic cross-aldol reaction of α-ketophosphonates with ketones. nih.gov For instance, L-proline has been identified as an effective catalyst for this transformation. nih.gov The reaction between an α-ketophosphonate, such as dimethyl acetylphosphonate (a precursor to this compound), and a ketone like acetone (B3395972) proceeds to form a tertiary α-hydroxyphosphonate. nih.gov Research has shown that catalyst loading and temperature are critical parameters for achieving high enantioselectivity. nih.gov
The enantioselectivity of these reactions is highly dependent on the specific substrates and reaction conditions. For example, the reaction of diethyl benzoylphosphonate with acetone, catalyzed by L-proline, can achieve high enantiomeric excess (ee). nih.gov Similarly, α-ketophosphonates with various alkyl, aryl, and alkenyl substituents can be successfully employed in this reaction. nih.gov
Below is a table summarizing the results of L-proline-catalyzed cross-aldol reactions for the synthesis of tertiary α-hydroxyphosphonates:
| Entry | α-Ketophosphonate | Ketone | Catalyst | Temp (°C) | Yield (%) | ee (%) |
| 1 | Diethyl benzoylphosphonate | Acetone | L-proline (20 mol%) | rt | 85 | 71 |
| 2 | Diethyl benzoylphosphonate | Acetone | L-proline (20 mol%) | -30 | 82 | 87 |
| 3 | Dimethyl benzoylphosphonate | Acetone | L-proline (20 mol%) | -30 | 80 | 95 |
| 4 | Diethyl acetylphosphonate | Acetone | L-proline (50 mol%) | -30 | 65 | 96 |
| 5 | Diethyl trans-2-butenoylphosphonate | Acetone | L-proline (50 mol%) | -30 | 67 | 98 |
Data sourced from studies on organocatalytic enantioselective cross aldol (B89426) reactions. nih.gov
Diastereoselective Control in Phosphonate-Based Reactions
When the synthesis of an α-hydroxyphosphonate involves the formation of more than one chiral center, controlling the diastereoselectivity becomes paramount. This is particularly relevant in reactions where both the phosphonate-containing precursor and the nucleophile are prochiral.
A significant advancement in this area is the use of hydrogen-bond catalysis for the synthesis of tertiary α-hydroxyphosphonates with two adjacent stereocenters. nih.gov This has been demonstrated in the Mukaiyama aldol reaction between N,O-ketene acetals and acyl phosphonates. nih.gov The use of a chiral hydrogen-bond donor catalyst, such as a TADDOL derivative, can effectively promote the reaction and induce high levels of both diastereo- and enantioselectivity. nih.gov
In such a reaction, an acyl phosphonate (B1237965) (acting as the electrophile) reacts with a β-substituted enol ether. nih.gov The catalyst orchestrates the approach of the two reactants, leading to the preferential formation of one of the possible diastereomers. nih.gov For example, the reaction of acetyl dimethyl phosphonate with a silyl (B83357) enol ether derived from a substituted ketone can yield a product with both a tertiary alcohol and a quaternary carbon center, with excellent stereocontrol. nih.gov
The following table presents data from the hydrogen-bond-catalyzed enantioselective Mukaiyama aldol reaction of acyl phosphonates:
| Entry | Acyl Phosphonate | Silyl Enol Ether | Catalyst (mol%) | Yield (%) | dr | ee (%) |
| 1 | Acetyl dimethyl phosphonate | Silyl enol ether of 2-methyl-1-phenyl-1-propanone | TADDOL (20) | 88 | >20:1 | 98 |
| 2 | Acetyl dimethyl phosphonate | Silyl enol ether of 2,2-dimethyl-1-phenyl-1-propanone | TADDOL (20) | 91 | >20:1 | 97 |
| 3 | Propionyl dimethyl phosphonate | Silyl enol ether of 2-methyl-1-phenyl-1-propanone | TADDOL (20) | 85 | >20:1 | 99 |
| 4 | Isobutyryl dimethyl phosphonate | Silyl enol ether of 2-methyl-1-phenyl-1-propanone | TADDOL (20) | 75 | >20:1 | 99 |
Data represents findings from studies on hydrogen-bond-promoted enantioselective Mukaiyama aldol reactions. nih.gov
These methodologies underscore the progress in achieving stereocontrol in the synthesis of complex α-hydroxyphosphonates. The ability to selectively generate specific stereoisomers is fundamental for the development of new chemical entities with tailored properties.
Computational and Theoretical Investigations of α Hydroxyphosphonate Systems
Quantum Chemical Studies of Reaction Mechanisms (e.g., Pudovik Reaction Pathway)
The primary route to α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound. Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this reaction.
The formation of 2-Dimethoxyphosphorylpropan-2-ol proceeds via the Pudovik reaction between dimethyl phosphite and acetone (B3395972). Theoretical calculations have shown that this reaction, especially when uncatalyzed, faces a significant activation energy barrier. The mechanism is greatly facilitated by catalysts, typically bases, which can deprotonate the phosphite or activate the carbonyl group.
DFT studies on analogous systems, such as the reaction of diethyl phosphite with ketones like acetophenone (B1666503), have provided quantitative insights into the reaction pathway. These calculations, often performed at levels like B3LYP/6-31G(d,p), evaluate the energetics of reactants, transition states, and products. nih.gov
Key Findings from Theoretical Studies:
Catalyst Role: Theoretical models demonstrate that a base catalyst, such as triethylamine (B128534), facilitates the reaction by promoting the transfer of a proton from the P-H group of the phosphite to the carbonyl oxygen of the ketone. This lowers the activation enthalpy compared to the uncatalyzed pathway.
Substrate Reactivity: Computational studies comparing aldehydes and ketones show that the Pudovik reaction is both kinetically and thermodynamically more favorable for aldehydes. nih.gov The reaction with ketones like acetophenone has a higher activation barrier and is less exothermic than the reaction with benzaldehyde, which helps explain why the synthesis of α-hydroxyphosphonates from ketones often requires more stringent conditions. nih.gov
Table 1: Comparison of Calculated Activation Enthalpies (ΔH‡) for the Pudovik Reaction
| Reactant Pair | Catalyst | Calculated ΔH‡ (kJ/mol) |
|---|---|---|
| Benzaldehyde + Diethyl Phosphite | None | ~85.9 |
| Benzaldehyde + Diethyl Phosphite | Triethylamine | ~68.8 |
Note: Data is based on analogous systems to illustrate the principles governing the formation of this compound. Actual values for the acetone + dimethyl phosphite system may vary.
The reaction proceeds through a transition state where the P-C bond is being formed simultaneously with the proton transfer to the carbonyl oxygen. The resulting intermediate then stabilizes to form the final α-hydroxyphosphonate product.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to explore the three-dimensional structure and conformational landscape of molecules. For this compound, several key conformational features can be analyzed, including the rotation around the C-P and C-O single bonds and the potential for intramolecular interactions.
A critical feature in α-hydroxyphosphonates is the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the phosphoryl oxygen (O-H···O=P). This interaction can significantly influence the molecule's preferred conformation, leading to a more compact, cyclic-like structure.
Table 2: Typical Bond Lengths and Angles in α-Hydroxyphosphonate Structures
| Parameter | Typical Value |
|---|---|
| P=O Bond Length | 1.45 - 1.48 Å |
| P-C Bond Length | 1.82 - 1.85 Å |
| P-O (Ester) Bond Length | 1.56 - 1.59 Å |
| C-O (Alcohol) Bond Length | 1.42 - 1.44 Å |
| O=P-C Bond Angle | 112 - 115° |
Note: These values are derived from crystallographic data of various α-hydroxyphosphonate compounds and represent expected ranges.
Computational methods like molecular mechanics and DFT can be used to calculate the relative energies of different conformers (rotational isomers). By rotating the key dihedral angles (e.g., O=P-C-O and P-C-O-H), a potential energy surface can be generated, identifying the global and local energy minima that correspond to the most stable conformations of the molecule.
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations are commonly employed to predict parameters for nuclear magnetic resonance (NMR) spectroscopy and vibrational frequencies for infrared (IR) spectroscopy.
For this compound, theoretical calculations could predict:
¹H, ¹³C, and ³¹P NMR Chemical Shifts: The GIAO (Gauge-Independent Atomic Orbital) method is widely used to calculate NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) or phosphoric acid. These predictions help in assigning experimental spectra.
IR Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
Table 3: Expected and Theoretically Calculable Spectroscopic Features
| Spectroscopy | Functional Group | Expected Experimental Region | Theoretical Method |
|---|---|---|---|
| IR | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) | DFT Frequency Calculation |
| IR | C-H stretch (methyl) | 2850-3000 cm⁻¹ | DFT Frequency Calculation |
| IR | P=O stretch | 1200-1260 cm⁻¹ | DFT Frequency Calculation |
| IR | P-O-C stretch | 1000-1050 cm⁻¹ | DFT Frequency Calculation |
| ³¹P NMR | Phosphonate (B1237965) | +20 to +30 ppm | GIAO-DFT |
| ¹³C NMR | α-Carbon (C-OH) | 65-75 ppm (¹JPC ≈ 150-160 Hz) | GIAO-DFT |
While specific calculated spectra for this compound are not published, the methodologies are standard and provide reliable predictions for organophosphorus compounds.
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding is fundamental to explaining a molecule's reactivity and properties. Analyses such as Natural Bond Orbital (NBO) theory provide detailed information about charge distribution, orbital interactions, and the nature of chemical bonds.
For this compound, an electronic structure analysis would reveal:
Atomic Charges: The phosphorus atom is expected to carry a significant positive charge due to the high electronegativity of the four oxygen atoms attached to it. The phosphoryl oxygen will have a substantial negative charge, making it a strong hydrogen bond acceptor.
Bonding Orbitals: The P=O double bond is highly polarized, with the π-component localized primarily on the oxygen atom. The P-C bond is a strong sigma bond that is also polarized towards the phosphorus center.
These computational investigations provide a detailed molecular-level picture that is often inaccessible through experimental means alone, offering a comprehensive understanding of the chemical nature of this compound and related α-hydroxyphosphonate systems.
Future Prospects and Emerging Research Directions in α Hydroxyphosphonate Chemistry
Development of Sustainable and Green Synthetic Methodologies
In recent years, there has been a significant shift towards the development of environmentally benign methods for synthesizing α-hydroxyphosphonates. nih.govmdpi.com These green approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Key strategies in this area include the use of alternative energy sources, solvent-free reaction conditions, and recyclable catalysts.
One prominent green methodology is the use of grinding technology, which allows for solvent-free reactions at room temperature. acgpubs.org For instance, the synthesis of α-hydroxyphosphonates has been successfully achieved by grinding a mixture of aldehydes and diethylphosphite with a catalyst like piperazine, resulting in high yields within minutes. acgpubs.org This method eliminates the need for volatile and often toxic organic solvents, which are a major source of chemical waste.
Another sustainable approach involves the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. aip.org The synthesis of α-hydroxyphosphonates has been demonstrated in water using catalysts such as Amberlyst-15 and pyridine-2,6-dicarboxylic acid, offering a simple, cost-effective, and environmentally friendly alternative to traditional methods. organic-chemistry.org
Furthermore, microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.org This technique has been successfully applied to the solvent- and catalyst-free synthesis of aminomethylene bisphosphonates, showcasing its potential for developing more sustainable synthetic protocols. frontiersin.org
The development of biosourced catalysts, or "ecocatalysts," represents a novel frontier in green chemistry. nih.govmdpi.com For example, catalysts derived from zinc-hyperaccumulating plants have been used to promote the hydrophosphonylation of aldehydes under solventless conditions. nih.govmdpi.com These ecocatalysts are not only effective but also renewable and biodegradable, offering a truly sustainable approach to chemical synthesis.
Exploration of Novel Catalytic Systems for Enhanced Efficiency
The development of new and efficient catalysts is a cornerstone of modern organic synthesis, and the preparation of α-hydroxyphosphonates is no exception. Researchers are actively exploring a wide range of catalytic systems to improve reaction rates, yields, and selectivity.
Organocatalysis has gained significant attention as a powerful strategy for asymmetric synthesis. Chiral organic molecules, such as L-proline, have been used to catalyze the cross-aldol reaction of α-ketophosphonates and ketones, affording tertiary α-hydroxyphosphonates in high yields and with excellent enantiomeric purity. nih.gov This approach avoids the use of expensive and often toxic metal-based catalysts.
Ionic liquids, such as choline (B1196258) hydroxide (B78521), have also been employed as efficient and recyclable catalysts for the synthesis of α-hydroxyphosphonates. rsc.org These reactions can be performed under neat conditions, and the catalyst can be easily recovered and reused, making the process more economical and environmentally friendly.
In addition to homogeneous catalysts, solid-supported catalysts are being developed to simplify product purification and catalyst recovery. acgpubs.org For example, alumina-supported potassium fluoride (B91410) has been shown to be an effective catalyst for the synthesis of α-hydroxyphosphonates from aldehydes. nih.gov Similarly, silica-supported tungstic acid has been used as a recyclable catalyst for the Pudovik reaction. mdpi.com
Metal-based catalysts continue to play a crucial role in the synthesis of α-hydroxyphosphonates. Chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes have been used in low catalyst loadings to achieve high yields and enantioselectivities in the addition of phosphites to aldehydes. organic-chemistry.org Rhodium catalysts with DuPHOS and BPE ligands have also been successfully employed in the asymmetric hydrogenation of enolbenzoate phosphonates to produce enantiomerically enriched α-hydroxy phosphonates. acs.org
The table below summarizes various catalytic systems used in the synthesis of α-hydroxyphosphonates, highlighting their respective advantages.
| Catalyst Type | Example Catalyst | Key Advantages |
| Organocatalyst | Piperazine | High efficiency, solvent-free conditions, simplicity. acgpubs.org |
| Ionic Liquid | Choline Hydroxide | Recyclable, efficient under neat conditions. rsc.org |
| Solid-Supported | Alumina/Potassium Fluoride | Ease of recovery, applicable for aldehydes. nih.gov |
| Metal Complex | TBOx Aluminum(III) | High enantioselectivity, low catalyst loading. organic-chemistry.org |
| Biosourced | Eco-MgZnOx | Sustainable, derived from renewable resources. nih.govmdpi.com |
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of continuous flow chemistry and automated synthesis is revolutionizing the way chemicals are manufactured, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of α-hydroxyphosphonates is beginning to benefit from these advanced technologies.
Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. lew.ro The synthesis of hydroxymethyl phosphonates has been successfully demonstrated using a microfluidic reactor. lew.ro This continuous process overcomes the challenges associated with strong heat release and by-product formation in traditional batch reactors, resulting in a safer and more efficient synthesis. lew.ro The use of flow chemistry can also facilitate the rapid screening of reaction conditions and catalysts, accelerating the optimization of synthetic protocols.
Automated synthesis platforms, often coupled with flow reactors, can further enhance the efficiency and reproducibility of chemical synthesis. These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention, enabling high-throughput synthesis and screening of compound libraries. While the application of fully automated synthesis to α-hydroxyphosphonates is still an emerging area, the potential benefits are substantial, particularly for the discovery of new derivatives with valuable biological activities.
The key advantages of integrating flow chemistry and automation in the synthesis of α-hydroxyphosphonates are summarized in the following table:
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, improved control over reaction conditions, higher yields and purity, ease of scalability. lew.ro |
| Automated Synthesis | High-throughput screening, increased reproducibility, reduced labor costs, rapid library generation. |
Expansion of Synthetic Applications and Derivatization Strategies
α-Hydroxyphosphonates are not only valuable for their biological activities but also serve as versatile synthetic intermediates for the preparation of other important organophosphorus compounds. nih.govmdpi.comnih.gov Ongoing research is focused on expanding the synthetic utility of α-hydroxyphosphonates through the development of novel derivatization strategies.
One of the most important transformations of α-hydroxyphosphonates is their conversion to α-aminophosphonates, which are structural analogues of α-amino acids and exhibit a wide range of biological activities. nih.govtandfonline.com This conversion can be achieved through a nucleophilic substitution reaction of the hydroxyl group with primary or secondary amines. nih.govnih.gov
Another key derivatization is the oxidation of α-hydroxyphosphonates to α-ketophosphonates. nih.govarkat-usa.orgsemanticscholar.org These compounds are valuable synthetic intermediates that can be used in a variety of carbon-carbon bond-forming reactions. arkat-usa.org The oxidation can be carried out using various reagents, including Dess-Martin periodinane, which offers a metal-free and efficient method under ambient conditions. arkat-usa.orgsemanticscholar.org
Furthermore, the hydroxyl group of α-hydroxyphosphonates can be readily acylated to produce α-acyloxyphosphonates. nih.govnih.gov These derivatives can exhibit their own unique biological properties or serve as precursors for further synthetic transformations. The reaction can be performed with isocyanates or isothiocyanates to yield α-carbamoyloxy- or α-thiocarbamoyloxyphosphonates, respectively. mdpi.com
The hydrolysis of the phosphonate (B1237965) esters in α-hydroxyphosphonates leads to the corresponding α-hydroxyphosphonic acids. nih.govtandfonline.com These acidic derivatives are often the biologically active form of the molecule and are of significant interest in medicinal chemistry. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
